molecular formula C10H13NO2 B2527267 4-Phenoxybutanamide CAS No. 51992-34-8

4-Phenoxybutanamide

Cat. No.: B2527267
CAS No.: 51992-34-8
M. Wt: 179.219
InChI Key: MQMVDWUWDVBJEH-UHFFFAOYSA-N
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Description

4-Phenoxybutanamide (4-PBA) is an organic compound with the chemical formula C7H11NO2. It is a white, crystalline solid that is soluble in water and organic solvents. 4-PBA is a derivative of butanamide, and is used as a building block in organic synthesis and as a starting material for the production of various pharmaceuticals and other compounds. 4-PBA has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Photocatalytic Synthesis

Research by Mills and O’Rourke (2014) explored the use of semiconductor photocatalytic (SPC) C-C coupling for the synthesis of 4-phenoxybutanamide (4-PB). They achieved this in a sol–gel titania-coated NMR tube photoreactor, yielding 4-PB with up to 78% efficiency. This study demonstrates the potential of SPC reactions in organic synthesis, particularly for producing this compound (Mills & O’Rourke, 2014).

GABA Uptake Inhibition

Kulig et al. (2011) investigated the effects of 4-hydroxybutanamides, closely related to this compound, on murine GABA transport proteins. They found that certain N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives could inhibit these proteins, indicating potential applications in neurological research and drug development (Kulig et al., 2011).

Chemical Analysis

Almási, Fischer, and Perjési (2006) utilized 4-nitrophenol and its derivatives, which include compounds similar to this compound, in their research for developing an ion-pair HPLC method. This method aimed at simultaneously quantifying 4-nitrophenol and its glucuronide and sulfate conjugates, highlighting the use of such compounds in analytical chemistry (Almási, Fischer, & Perjési, 2006).

Environmental Toxicology

Research by Boehme et al. (2010) on nonylphenol isomers, which are structurally similar to this compound, provided insights into environmental toxicology. Their study emphasized the need for isomer-specific considerations when assessing the environmental and biological impacts of such compounds (Boehme et al., 2010).

Properties

IUPAC Name

4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMVDWUWDVBJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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